Licarin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Insulin Sensitivity Improvement

Scientific Field: Endocrinology

Summary of Application: Licarin B (LB), a neolignan isolated from Myristica fragrans, has been found to improve insulin sensitivity via PPARγ and activation of GLUT4 in the IRS-1/PI3K/AKT pathway in 3T3-L1 preadipocytes.

Methods of Application: The molecular mechanism of action of LB on PPARγ and insulin signaling pathways were studied using in vitro and in silico methods.

Results: LB caused triglyceride accumulation during adipogenesis but significantly less compared to rosiglitazone (RG), a PPARγ full agonist.

Multi-functional Biological Properties

Scientific Field: Pharmacology

Methods of Application: The mechanisms of action of these substances are established through various studies.

Anti-T. gondii Activity

Scientific Field: Parasitology

Summary of Application: Licarin-B, a natural compound from nutmeg, the seeds of Myristica fragrans Houtt (Myristicaceae), has excellent anti-T.

Results: Licarin-B has been shown to clear almost all parasites from host cells.

Nitric Oxide Production Inhibitor

Summary of Application: Licarin B, extracted from the seeds of Myristica fragrans, is a nitric oxide production inhibitor

Results: Licarin B improves insulin sensitivity via PPARγ and activation of GLUT4 in the IRS-1/PI3K/AKT pathway

Treatment of Central Nervous System Complaints

Scientific Field: Neurology

Summary of Application: Licarin B has been used for the treatment of central nervous system complaints.

Treatment of Metabolic Disorders

Summary of Application: Licarin B has been used for the treatment of metabolic disorders.

Anti-Inflammatory

Scientific Field: Immunology

Summary of Application: Licarin B has been found to have anti-inflammatory properties.

Antioxidant

Scientific Field: Biochemistry

Summary of Application: Licarin B has been shown to have antioxidant properties.

Antimicrobial

Scientific Field: Microbiology

Summary of Application: Licarin B has been found to have antimicrobial properties.

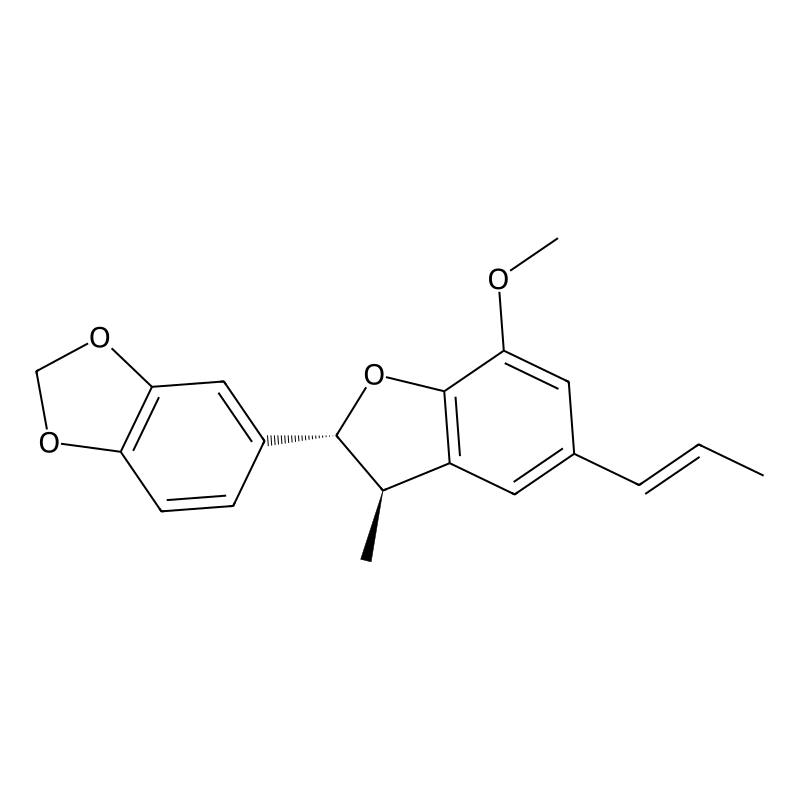

Licarin B is a naturally occurring compound primarily extracted from the nutmeg plant, Myristica fragrans. It is classified as a neolignan and is structurally characterized by a complex arrangement that includes a dihydrobenzofuran group and a methylenedioxyphenyl moiety. The molecular formula of Licarin B is . This compound has garnered attention due to its diverse biological activities, making it a subject of interest in pharmacological research.

- Aerobic oxidation of alcohols to carboxylic acids.

- Carbon-oxygen cross-couplings.

- Sonogashira couplings.

- Hydrosilylation of alkynes.

- Intermolecular carbonyl-olefin metathesis, which is crucial for achieving the final product with high selectivity .

These reactions highlight the compound's synthetic versatility and the potential for developing efficient pathways for its production.

Licarin B exhibits significant biological activities, particularly against the intracellular parasite Toxoplasma gondii. Research indicates that Licarin B disrupts mitochondrial function and activates autophagy in infected cells. In vitro studies have demonstrated its efficacy in inhibiting the invasion and proliferation of T. gondii, showing an effective concentration (EC50) of approximately 14.05 μg/mL. In vivo experiments further support its potential therapeutic role, as treatment with Licarin B significantly reduced parasite burden in infected mice .

Additionally, Licarin B has been shown to improve insulin sensitivity through activation of PPAR gamma and GLUT4 pathways in adipocytes, suggesting potential applications in metabolic disorders .

The synthesis of Licarin B can be approached through various methods:

- Natural Extraction: Direct extraction from Myristica fragrans.

- Total Synthesis: Utilizing modern synthetic techniques involving metal-catalyzed reactions. The recent 11-step synthesis involves:

These methods illustrate both the complexity and efficiency achievable in synthesizing this compound.

Licarin B has potential applications in several fields:

- Pharmaceuticals: As an anti-parasitic agent against Toxoplasma gondii.

- Metabolic Health: Its role in enhancing insulin sensitivity positions it as a candidate for treating diabetes and related conditions.

- Natural Products Research: As a model compound for studying neolignans and their derivatives in medicinal chemistry .

Interaction studies involving Licarin B have primarily focused on its mechanism of action against Toxoplasma gondii. The compound induces significant mitochondrial damage and promotes autophagy, leading to cell death in the parasite. These findings are supported by advanced imaging techniques such as transmission electron microscopy, which reveal structural changes within the parasite post-treatment . Further studies are needed to explore its interactions with other biological targets.

Licarin B shares structural and functional similarities with several other compounds derived from natural sources. Below are some notable examples:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Myristicin | Nutmeg (Myristica fragrans) | Anticholinergic, potential anti-cancer properties | Similar structure but different activities |

| Eupomatenoid-1 | Eupomatia longifolia | Anti-inflammatory, antioxidant | Related structure; different biological effects |

| Pinoresinol | Various plants | Antioxidant, anti-inflammatory | Different lignan type; broader applications |

| Secoisolariciresinol | Flaxseed | Anti-cancer, cardiovascular benefits | Distinctive structural features |

Licarin B stands out due to its specific efficacy against Toxoplasma gondii and its dual role in metabolic health enhancement, making it a unique candidate for further research and application in medicinal chemistry .

Occurrence in Aristolochia taliscana

Licarin B has been extensively documented in Aristolochia taliscana Hook. & Arn., a plant species belonging to the Aristolochiaceae family that is traditionally used in Mexican medicine [1] [2]. Bioguided fractionation of the hexanic extract from A. taliscana roots led to the isolation of licarin B alongside other neolignans including licarin A and eupomatenoid-7 [1] [2] [3]. The compound was identified through comprehensive spectroscopic analysis and demonstrated antimycobacterial activity with minimum inhibitory concentrations ranging from 25-50 μg/mL against Mycobacterium tuberculosis H37Rv and mono-resistant variants [4] [3]. The presence of licarin B in A. taliscana represents a significant finding, as this species has been used in traditional medicine for treating cough and snake bites [1] [2].

Presence in Iryanthera lancifolia

Iryanthera lancifolia, a member of the Myristicaceae family, has been identified as another botanical source of licarin B [5] [6]. This species, found primarily in tropical regions, contains licarin B in its pericarps [6]. The compound was isolated and characterized as part of broader phytochemical investigations into dihydrochalcones and flavonolignans from this species [6]. The presence of licarin B in I. lancifolia adds to the growing body of evidence supporting the widespread distribution of this neolignan across different plant families and geographical regions [5].

Distribution in Myristica fragrans

Myristica fragrans Houtt., commonly known as nutmeg, represents the most extensively studied botanical source of licarin B [7] [8] [9] [10] [11] [12] [13] [14] [15] [16]. This economically important spice plant, belonging to the Myristicaceae family, contains significant concentrations of licarin B primarily in its seeds [10] [11] [12] [14] [15]. Multiple research studies have consistently identified licarin B as one of the major neolignans present in M. fragrans seeds, with isolation achieved through various chromatographic techniques including dichloromethane extraction and silica gel column chromatography [10] [11] [14] [16].

The compound has been characterized in M. fragrans through comprehensive spectroscopic analyses, including nuclear magnetic resonance spectroscopy and mass spectrometry [11] [13]. Research has demonstrated that licarin B from M. fragrans exhibits diverse biological activities, including improvement of insulin sensitivity through peroxisome proliferator-activated receptor gamma activation and glucose transporter 4 upregulation in the insulin receptor substrate-1/phosphoinositide 3-kinase/protein kinase B pathway [12] [15]. The concentration of licarin B in M. fragrans seeds has been quantified through various analytical methods, establishing this species as a reliable and abundant source of the compound [14] [16].

Other Botanical Sources

Licarin B demonstrates a remarkably broad distribution across multiple plant families beyond the primary sources previously described. Saururus chinensis (Lour.) Baill., belonging to the Saururaceae family, has been identified as containing licarin B in both aerial parts and underground tissues [17] [18] [19] [20] [21] [22] [23]. This species, traditionally used in Asian medicine, yielded licarin B through silica gel column chromatography of methanolic extracts [20].

The compound has also been documented in various Lauraceae species, including Licaria guianensis, Machilus thunbergii, Ocotea macrophylla, and Ocotea porosa [8] [9] [24]. Machilus thunbergii is particularly notable as licarin B has been isolated from multiple plant parts including bark, wood, and leaves, with the wood showing the highest relative concentrations [9] [24]. Additional plant families containing licarin B include Eupomatiaceae (Eupomatia laurina) and Magnoliaceae (Magnolia denudata) [8].

The Myristicaceae family shows extensive representation with licarin B occurrence documented in Myristica castaneifolia and Staudtia kamerunensis, in addition to the well-studied M. fragrans [8] [25]. This pattern suggests that licarin B may be a characteristic secondary metabolite of the Myristicaceae family, potentially serving important ecological functions within these species [25].

Ecological Significance in Source Plants

Licarin B appears to play important ecological roles within its source plants, particularly in defense mechanisms against biotic and abiotic stresses. The compound belongs to the neolignan class of secondary metabolites, which are known to function as chemical defense compounds against herbivores, pathogens, and environmental stressors [26] [27] [28]. Research has demonstrated that licarin B and related neolignans exhibit antimicrobial properties, suggesting their role in plant protection against bacterial and fungal pathogens [1] [4] [14].

The distribution of licarin B across diverse plant families and its presence in various plant tissues indicate its significance in plant metabolism and adaptation strategies [8] [29]. In the context of plant-herbivore interactions, neolignans like licarin B may function as feeding deterrents or post-ingestive toxins, contributing to the overall chemical defense arsenal of plants [27] [28]. The compound's presence in economically important species like M. fragrans may also contribute to the preservation and quality of seeds, protecting them from insect damage and microbial contamination during storage [11] [14].

Studies have shown that secondary metabolites in plant bark, including lignans and neolignans, often increase in concentration under environmental stress conditions [30] [31]. This suggests that licarin B production may be upregulated in response to various stress factors, including drought, temperature fluctuations, and pathogen pressure [26] [30]. The ecological significance of licarin B is further supported by its occurrence in multiple tissue types, indicating its involvement in both localized and systemic plant defense responses [32] [33].

Geographical Distribution Patterns

The geographical distribution of licarin B-containing plants reflects distinct biogeographical patterns that correlate with climatic zones and floristic regions. The compound shows particularly strong representation in tropical and subtropical regions, with documented occurrences spanning multiple continents [8] [34]. In the Neotropical region, Aristolochia taliscana in Mexico and Iryanthera lancifolia in the Brazilian Amazon represent significant sources, indicating the compound's presence across diverse tropical ecosystems [1] [6] [24].

The Asian distribution of licarin B is exemplified by Saururus chinensis in China and Korea, and Myristica fragrans across Indonesia, India, and Sri Lanka [20] [21] [22]. This distribution pattern suggests that licarin B-producing species have successfully adapted to various tropical and subtropical Asian environments, from maritime tropical climates to continental subtropical regions [13] [15]. The occurrence of M. fragrans across multiple Southeast Asian countries highlights the successful cultivation and naturalization of licarin B-containing species in economically important spice-producing regions [35] [36].

Australian flora contributes to the global distribution through Eupomatia laurina, representing the compound's presence in temperate to subtropical Australian ecosystems [37] [8]. The Lauraceae family shows particularly widespread distribution, with licarin B-containing species documented across Central and South America, Southeast Asia, and other tropical regions [24] [38]. This pattern reflects the family's evolutionary success and adaptation to diverse tropical environments worldwide.

The concentration of licarin B-producing species in tropical regions aligns with broader patterns of secondary metabolite diversity, which typically reaches maximum levels in tropical ecosystems [39] [34]. This distribution pattern may reflect evolutionary pressures related to high biodiversity, intense competition, and elevated herbivore pressure characteristic of tropical environments [26] [39].

Concentration Variations Across Plant Tissues

Licarin B demonstrates significant variation in concentration across different plant tissues, reflecting distinct patterns of secondary metabolite accumulation and distribution within plants [32] [40] [33]. In Myristica fragrans, the most extensively studied source, seeds consistently show the highest concentrations of licarin B compared to other plant parts [10] [11] [12] [14] [15]. This preferential accumulation in seeds may reflect the compound's protective role in preserving reproductive tissues from pathogen attack and herbivore damage [11] [14].

Comparative analysis of tissue distribution reveals that woody tissues, particularly stem wood and bark, often contain substantial concentrations of licarin B [24] [36]. In Machilus thunbergii, wood samples yielded higher concentrations compared to bark and leaf tissues, suggesting preferential accumulation in lignified tissues [24]. This pattern aligns with the compound's chemical structure as a neolignan, which shares biosynthetic pathways with lignin and other phenylpropanoid derivatives [9] [24].

Bark tissues across various species show intermediate concentrations of licarin B, with extraction methods significantly influencing yield efficiency [30] [31] [36]. Studies on bark extractives indicate that the concentration of lignans and neolignans can vary substantially based on factors including tree age, seasonal variation, and environmental conditions [32] [40]. The concentration in bark may also show radial variation from outer to inner bark layers, reflecting different developmental stages and metabolic activities [40] [41].

Leaf tissues generally demonstrate lower concentrations of licarin B compared to woody tissues and seeds [9] [32]. However, the presence of the compound in aerial parts suggests its involvement in foliar defense mechanisms and possibly in transport processes within the plant [20] [32]. The variation in tissue concentration may reflect different functional roles, with higher concentrations in storage and structural tissues (seeds and wood) and lower concentrations in metabolically active tissues (leaves and bark) [32] [33].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Chiu S, Wang T, Belski M, Abourashed EA. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). Nat Prod Commun. 2016 Apr;11(4):483-8. PubMed PMID: 27396199; PubMed Central PMCID: PMC4943679.

3: Cao GY, Yang XW, Xu W, Li F. New inhibitors of nitric oxide production from the seeds of Myristica fragrans. Food Chem Toxicol. 2013 Dec;62:167-71. doi: 10.1016/j.fct.2013.08.046. Epub 2013 Aug 27. PubMed PMID: 23994084.